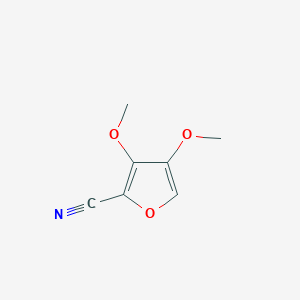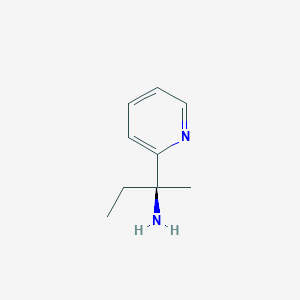
(S)-2-(2-Pyridyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Pyridyl)butan-2-amine, also known as L-NNA, is a chemical compound that has been used in various scientific research applications. This compound is a potent inhibitor of nitric oxide synthase (NOS), which is an enzyme responsible for the production of nitric oxide (NO) in the body.
Wirkmechanismus
(S)-2-(2-Pyridyl)butan-2-amine works by inhibiting the activity of NOS, which is an enzyme responsible for the production of NO in the body. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting the production of NO, (S)-2-(2-Pyridyl)butan-2-amine can modulate these physiological processes and affect various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-2-(2-Pyridyl)butan-2-amine are dependent on the specific research application. In cardiovascular research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to increase blood pressure and decrease vascular tone by inhibiting the production of NO. In neurodegenerative disease research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to induce neuronal cell death by inhibiting the production of NO. In cancer research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to inhibit tumor growth and metastasis by modulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-2-(2-Pyridyl)butan-2-amine in scientific research is that it is a potent and selective inhibitor of NOS. This allows researchers to specifically target the production of NO in various physiological processes. However, one limitation of using (S)-2-(2-Pyridyl)butan-2-amine is that it can have off-target effects on other enzymes and signaling pathways. Therefore, it is important for researchers to carefully design their experiments and control for these potential off-target effects.
Zukünftige Richtungen
There are several future directions for the use of (S)-2-(2-Pyridyl)butan-2-amine in scientific research. One direction is to investigate the role of NO in various disease states and to develop new therapies that target the NO signaling pathway. Another direction is to develop new and more selective inhibitors of NOS that can be used in clinical settings. Additionally, (S)-2-(2-Pyridyl)butan-2-amine can be used in combination with other drugs to enhance their therapeutic effects. Overall, (S)-2-(2-Pyridyl)butan-2-amine is a valuable tool for scientific research and has the potential to lead to new discoveries in various fields.
Synthesemethoden
The synthesis of (S)-2-(2-Pyridyl)butan-2-amine involves the reaction of 2-pyridylacetonitrile with 2-bromo-2-methylbutane in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield (S)-2-(2-Pyridyl)butan-2-amine as a white crystalline solid. This synthesis method has been well established and is widely used in various research laboratories.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Pyridyl)butan-2-amine has been used in various scientific research applications, including the study of cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular research, (S)-2-(2-Pyridyl)butan-2-amine has been used to investigate the role of NO in regulating blood pressure and vascular tone. In neurodegenerative disease research, (S)-2-(2-Pyridyl)butan-2-amine has been used to study the role of NO in neuronal cell death. In cancer research, (S)-2-(2-Pyridyl)butan-2-amine has been used to investigate the role of NO in tumor growth and metastasis.
Eigenschaften
CAS-Nummer |
190524-24-4 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(2S)-2-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-9(2,10)8-6-4-5-7-11-8/h4-7H,3,10H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
GCYQSVQWRXALCV-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@](C)(C1=CC=CC=N1)N |
SMILES |
CCC(C)(C1=CC=CC=N1)N |
Kanonische SMILES |
CCC(C)(C1=CC=CC=N1)N |
Synonyme |
2-Pyridinemethanamine,alpha-ethyl-alpha-methyl-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)
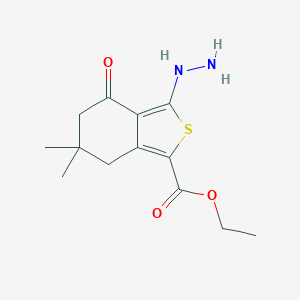
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
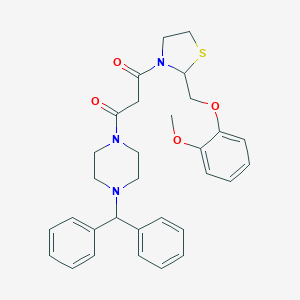
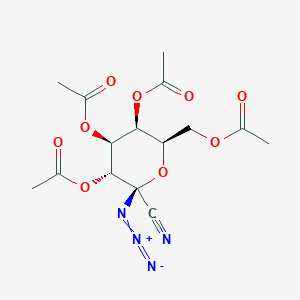
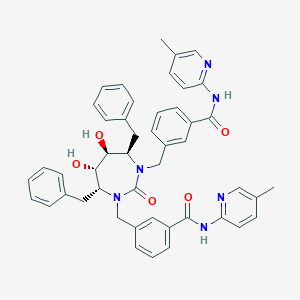
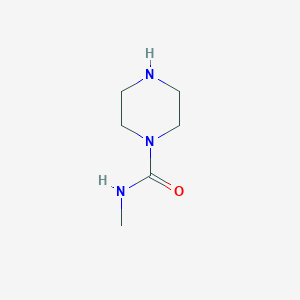
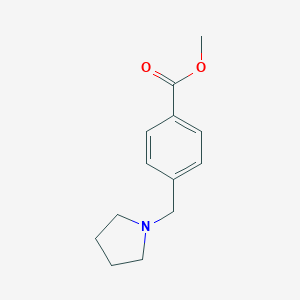
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
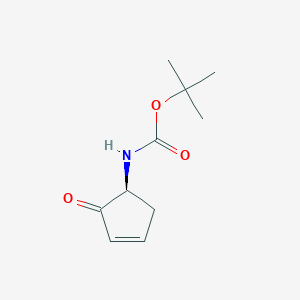
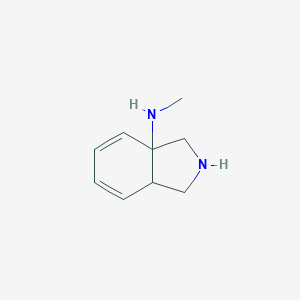
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)
